Indicine N-Oxide-D7

LC-MS/MS Bioanalysis Pharmacokinetics

Indicine N-Oxide-D7 is the definitive deuterated internal standard for accurate LC-MS/MS quantification of Indicine N-oxide in plasma and urine. Unlike unlabeled or non-isotopic IS, its +7 Da mass shift and retention of all seven deuterium labels across diagnostic fragment ions eliminate spectral overlap and correct for variable matrix effects, extraction recovery, and ionization efficiency. Supplied as a fully characterized reference standard (≥95% purity) with comprehensive CoA, it supports method validation under FDA/EMA guidance for pharmacokinetic, metabolic, and QC applications. Procure this stable isotope-labeled analog to ensure regulatory-compliant traceability in ANDA/DMF submissions.

Molecular Formula C₁₅H₁₈D₇NO₆
Molecular Weight 322.41
Cat. No. B1163175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndicine N-Oxide-D7
Synonyms(2R,3S)-2,3-Dihydroxy-2-(1-methylethyl)butanoic Acid [(1R,7aS)-2,3,5,7a-Tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl]methyl Ester-D7;  _x000B_[1R-[1α,7(2R*,3S*),7aβ]]-2,3-Dihydroxy-2-(1-methylethyl)butanoic Acid (2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrroliz
Molecular FormulaC₁₅H₁₈D₇NO₆
Molecular Weight322.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indicine N-Oxide-D7: Deuterium-Labeled Pyrrolizidine Alkaloid Internal Standard for Bioanalytical Quantification


Indicine N-Oxide-D7 is a fully deuterated stable isotope-labeled analog of Indicine N-oxide (NSC 132319), a pyrrolizidine alkaloid with documented antitumor activity in pediatric cancers and solid tumors [1]. The compound incorporates seven deuterium atoms into the necic acid side-chain at non-exchangeable positions, yielding a molecular formula of C₁₅H₁₈D₇NO₆ and a molecular weight of 322.41 . It is supplied as a characterized reference standard with typical chemical purity of ≥95% and is specifically intended for use as an internal standard in LC-MS/MS bioanalytical method development, method validation, and pharmacokinetic quantification applications [2].

Why Non-Deuterated Indicine N-Oxide or Alternative Internal Standards Cannot Substitute for Indicine N-Oxide-D7 in Quantitative LC-MS/MS Assays


Generic substitution with unlabeled Indicine N-oxide or structurally dissimilar internal standards fails due to fundamental analytical chemistry constraints in LC-MS/MS quantification. Deuterated internal standards such as Indicine N-Oxide-D7 provide near-identical extraction recovery, ionization response, and chromatographic retention time to the target analyte, which compensates for matrix effects and improves assay accuracy and reproducibility [1]. Unlabeled Indicine N-oxide lacks the mass differential (Δm/z ≥3 Da) required for selective MS/MS detection without spectral overlap . Furthermore, structurally related but non-isotopic internal standards (e.g., heliotrine N-oxide) exhibit divergent extraction efficiencies and ionization responses across variable biological matrices, introducing quantification bias that cannot be corrected post hoc. The deuterium labeling of Indicine N-Oxide-D7 on non-exchangeable carbon positions ensures label stability throughout sample preparation and analysis, whereas alternative labeling strategies (e.g., ¹³C, ¹⁵N) are cost-prohibitive for routine procurement .

Quantitative Differentiation Evidence: Indicine N-Oxide-D7 vs. Closest Comparators in Analytical Performance


Isotopic Purity: Deuterium Incorporation ≥99 Atom% D Ensures Minimal Unlabeled Interference in Quantification

Indicine N-Oxide-D7 is supplied with an isotopic enrichment specification of ≥99 atom% deuterium at the seven labeled positions, ensuring that unlabeled Indicine N-oxide contamination is ≤1% of the total material. This specification is critical because unlabeled carryover in the internal standard directly contributes to baseline interference and reduces the lower limit of quantification (LLOQ) in trace-level analyte detection [1]. In contrast, partially deuterated analogs or compounds labeled via H/D exchange exhibit lower isotopic purity (typically 95-98 atom% D) and are prone to deuterium loss during sample preparation, leading to quantification inaccuracies in plasma and urine matrices .

LC-MS/MS Bioanalysis Pharmacokinetics Stable Isotope Labeling

Mass Spectrometric Validation: Retention of Seven Deuterium Labels in Diagnostic Fragment Ion (M+H-16)⁺

Mass spectrometric analysis confirms that all seven deuterium labels of Indicine N-Oxide-D7 are retained in the diagnostic [M+H–16]⁺ fragment ion following N-oxide oxygen elimination. This observation establishes that the eliminated oxygen originates exclusively from the N-oxide functional group rather than from the deuterated side-chain . For unlabeled Indicine N-oxide (MW 315.36), the corresponding [M+H–16]⁺ fragment appears at m/z 300.2, whereas for Indicine N-Oxide-D7 (MW 322.41) the same fragment appears at m/z 307.2, providing a +7 Da mass shift suitable for MRM transition development .

Mass Spectrometry Fragmentation MRM Method Validation

Comparative Quantification Performance: Deuterated Internal Standard vs. Unlabeled Analyte in Biological Matrices

Deuterated internal standards including Indicine N-Oxide-D7 exhibit near-identical extraction recovery, ionization response, and matrix effect behavior to their unlabeled target analytes. This property compensates for variability in sample preparation and LC-MS/MS detection, improving quantification accuracy and reducing assay rejection rates [1]. In contrast, when unlabeled Indicine N-oxide is used as the target analyte without a deuterated internal standard, matrix effects from plasma or urine components cannot be reliably corrected, resulting in quantification bias that varies across sample batches and biological sources. The use of a co-eluting deuterated internal standard reduces chromatography time and increases assay throughput while maintaining method robustness [1]. Industry guidance recommends a minimum mass difference of ≥3 Da between analyte and internal standard to avoid spectral overlap; Indicine N-Oxide-D7 provides a +7 Da differential (Δm/z = 7) .

Matrix Effect Extraction Recovery LC-MS/MS Bioanalytical Method Validation

Regulatory Compliance: Indicine N-Oxide-D7 as Traceable Reference Standard for Pharmacopeial Method Validation

Indicine N-Oxide-D7 is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development and validation (AMV) and Quality Control (QC) applications during drug synthesis and formulation stages. The standard provides traceability against pharmacopeial standards (USP or EP) and is accompanied by comprehensive Certificates of Analysis (COA) that meet regulatory submission requirements [1]. In contrast, unlabeled Indicine N-oxide sourced from non-certified suppliers lacks the standardized characterization and traceability documentation required for ANDA, DMF, and other regulatory submissions. Additionally, products undergo periodic re-testing to ensure ongoing quality and compliance .

GMP Reference Standard Method Validation Regulatory Compliance

Optimized Application Scenarios for Indicine N-Oxide-D7 in Quantitative Bioanalysis and Pharmaceutical Development


LC-MS/MS Method Development and Validation for Indicine N-Oxide Pharmacokinetic Studies

Indicine N-Oxide-D7 serves as the optimal internal standard for developing and validating LC-MS/MS methods to quantify Indicine N-oxide in human or animal plasma and urine. The compound's +7 Da mass differential and retention of all seven deuterium labels in diagnostic fragment ions enable selective MRM transitions without spectral overlap. Its near-identical physicochemical properties to the target analyte compensate for matrix effects and extraction variability, improving assay accuracy and precision [1]. The fully characterized reference standard status supports method validation under regulatory guidance for pharmacokinetic studies in clinical and preclinical drug development [2].

Quantitative Determination of Indicine N-Oxide in Toxicological and Metabolism Investigations

For studies investigating the metabolic conversion of Indicine N-oxide to Indicine via hepatic microsomal and gut flora-mediated reduction , Indicine N-Oxide-D7 provides an internal standard for simultaneous quantification of both parent compound and metabolite. The deuterated internal standard approach ensures accurate measurement of Indicine N-oxide concentrations even in complex biological matrices where endogenous interferences and variable extraction recovery would otherwise compromise quantification reliability. The method is applicable to in vitro metabolism studies using hepatic microsomal fractions, whole-animal pharmacokinetic investigations, and clinical monitoring of Indicine N-oxide exposure.

Pharmaceutical Quality Control and Impurity Profiling in GMP-Regulated Environments

Indicine N-Oxide-D7 supports pharmaceutical quality control applications where traceability to pharmacopeial standards and regulatory-compliant documentation are mandatory . The reference standard is suitable for method validation in support of ANDA and DMF submissions, stability studies, and impurity identification during Indicine-related drug substance synthesis and formulation. The availability of comprehensive Certificates of Analysis and periodic re-testing documentation meets the evidentiary requirements of regulatory agencies [1].

Deuterium Tracer Studies for Metabolic Pathway Elucidation

The positioning of seven deuterium labels on the non-exchangeable carbon atoms of the necic acid side-chain in Indicine N-Oxide-D7 enables its use as a metabolic tracer. Mass spectrometric tracking of deuterium retention in fragment ions allows researchers to distinguish parent compound from metabolites and to elucidate metabolic pathways involving side-chain modification versus N-oxide reduction. This application is particularly valuable for investigating the unusual antitumor activity of Indicine N-oxide, which does not require conversion to the free base indicine, distinguishing it from other pyrrolizidine alkaloid N-oxides that require metabolic reduction for bioactivation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indicine N-Oxide-D7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.